molecular formula C14H20N2O2 B2890807 tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate CAS No. 946386-48-7

tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Cat. No.: B2890807
CAS No.: 946386-48-7
M. Wt: 248.326
InChI Key: ILSLJZOITJMIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Benzodiazepine Research

The benzodiazepine class emerged from serendipitous discoveries in the mid-20th century. In 1955, Hoffmann-La Roche chemist Leo Sternbach identified chlordiazepoxide (Librium), the first clinically viable benzodiazepine, while attempting to synthesize quinazoline derivatives. By 1960, Librium entered clinical use, followed by diazepam (Valium) in 1963, which became a cornerstone for anxiety treatment due to its enhanced potency and tolerability. Early research focused on 1,4-benzodiazepines, characterized by a seven-membered ring with nitrogen atoms at positions 1 and 4. However, structural diversification soon revealed subclasses like 1,5-benzodiazepines, which feature nitrogen atoms at positions 1 and 5, altering receptor binding kinetics and metabolic stability.

The 1970s marked a turning point as researchers recognized benzodiazepines’ modulation of γ-aminobutyric acid (GABA) receptors, specifically enhancing GABA_A receptor-mediated chloride influx. This mechanistic insight spurred interest in synthesizing analogues with tailored pharmacokinetic profiles. For instance, 1,5-benzodiazepines were found to exhibit distinct anticonvulsant and sedative properties compared to their 1,4 counterparts, as demonstrated by compounds like RG0501 and RG0502. Such discoveries underscored the importance of nitrogen positioning in dictating pharmacological activity, driving further exploration of understudied subclasses.

Significance of Tetrahydro-1,5-Benzodiazepines in Receptor Studies

Tetrahydro-1,5-benzodiazepines, characterized by a partially saturated diazepine ring, offer unique advantages in receptor studies. Saturation reduces ring rigidity, potentially enhancing conformational flexibility for optimized receptor interactions. For example, RG0502 (Benzopyrano[4,3-c]1,5-benzodiazepine) demonstrated superior anticonvulsant efficacy in pentylenetetrazole-induced seizure models compared to RG0501, a structurally related 1,5-benzodiazepine. At doses exceeding 50 mg·kg⁻¹, RG0502 achieved full protection against clonic-tonic seizures, suggesting enhanced GABA_A receptor subtype selectivity.

The tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate derivative exemplifies this structural paradigm. Its tert-butyl carboxylate moiety introduces steric bulk, which may stabilize receptor-bound conformations while resisting metabolic degradation. PubChem data (CID: 16740691) confirm its molecular formula (C₁₄H₂₀N₂O₂) and highlight the tert-butyl group’s role in modulating lipophilicity, a critical factor in blood-brain barrier permeability. Comparative studies suggest that such substitutions fine-tune affinity for GABA_A receptor subunits, particularly those associated with anxiolytic versus sedative effects.

Historical Context of tert-Butyl Substituted Benzodiazepines

The incorporation of tert-butyl groups into benzodiazepines reflects broader trends in medicinal chemistry to enhance drug stability and selectivity. First synthesized in 2007, this compound represents a modern iteration of this strategy. The tert-butyl group, a branched alkyl substituent, confers metabolic resistance by shielding ester bonds from hydrolytic enzymes, thereby prolonging half-life. This modification aligns with mid-2000s efforts to optimize benzodiazepine scaffolds for targeted neuropharmacology, moving beyond traditional anxiolytic applications.

Synthetic routes to tert-butyl derivatives often employ potassium tert-butoxide as a strong, non-nucleophilic base. For instance, one-pot annulation reactions using tert-butyl isocyanoacetate yield imidazobenzodiazepines with 70% efficiency, demonstrating the group’s compatibility with complex heterocyclic syntheses. Such methodologies enabled scalable production of tert-butyl-substituted compounds for receptor binding assays, accelerating structure-activity relationship (SAR) studies. By 2020, the United Nations Office on Drugs and Crime recognized 1,5-benzodiazepines as distinct from classical 1,4 derivatives, further validating their unique pharmacodynamic profiles.

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-9-15-11-7-4-5-8-12(11)16/h4-5,7-8,15H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLJZOITJMIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the following steps:

  • Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

  • Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, often involving halogenated intermediates.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: Investigated for its anxiolytic and sedative properties, which could lead to the development of new therapeutic agents.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzodiazepine Derivatives

tert-Butyl 8-Chloro-1,2,3,5-Tetrahydro-1,4-Benzodiazepine-4-Carboxylate
  • CAS : 886364-27-6.
  • Molecular Formula : C₁₄H₁₉ClN₂O₂.
  • Applications : Used in synthesizing antipsychotic drug candidates.
tert-Butyl 7-Methyl-5-Oxo-8-(Trifluoromethyl)-2,3,4,5-Tetrahydro-1H-Benzo[b]azepine-1-Carboxylate
  • CAS : 872624-59-3.
  • Molecular Formula : C₁₈H₂₁F₃N₂O₃.
  • Key Features : The trifluoromethyl (-CF₃) and oxo (=O) groups increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration .

Heteroatom-Modified Analogs

tert-Butyl 7-Amino-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate Hydrochloride
  • CAS : 1803582-66-2.
  • Molecular Formula : C₁₄H₂₁ClN₂O₃.
  • Key Features : Replacement of a nitrogen atom with oxygen (benzoxazepine) alters hydrogen-bonding capacity, impacting solubility and receptor binding .

Positional Isomers

tert-Butyl 2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine-1-Carboxylate
  • Molecular Formula : C₁₄H₂₀N₂O₂ (identical to the 1,5-isomer).
  • Key Differences : The 1,4-benzodiazepine isomer exhibits distinct ring puckering due to altered nitrogen positions, influencing conformational stability and intermolecular interactions .

Halogenated Derivatives

tert-Butyl 6-Bromo-2,3,4,5-Tetrahydro-1H-Azepine-1-Carboxylate
  • CAS : 2126159-83-5.
  • Molecular Formula: C₁₁H₁₈BrNO₂.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features
tert-Butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate N/A C₁₄H₂₀N₂O₂ 248.32 1,5-Benzodiazepine with Boc protection
tert-Butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate 886364-27-8 C₁₄H₁₉ClN₂O₂ 294.77 Chlorine at position 8
tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate 872624-59-4 C₁₈H₂₁F₃N₂O₃ 382.37 CF₃ and oxo groups at positions 7 and 8
tert-Butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride 1803582-66-2 C₁₄H₂₁ClN₂O₃ 300.78 Oxygen atom in benzoxazepine scaffold

Research Findings and Functional Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve thermal stability but may reduce solubility in polar solvents .
  • Biological Activity : N-Alkyl derivatives of 1,5-benzodiazepines show enhanced CNS activity compared to 1,4-isomers, likely due to optimized receptor interactions .
  • Synthetic Utility : Brominated derivatives (e.g., CAS 2126159-83-7) are preferred intermediates in Suzuki-Miyaura coupling for generating diverse analogs .

Biological Activity

tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • IUPAC Name : tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carboxylate
  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1354954-18-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

1. Antihypertensive Activity

A study highlighted the compound's ability to lower blood pressure by inhibiting angiotensin II type 1 (AT1) receptors. The mechanism involves non-competitive inhibition with slow dissociation from the receptor site. This activity is significant compared to established antihypertensive drugs like Losartan .

2. Neuroprotective Effects

Research indicates that related compounds in the benzodiazepine class exhibit neuroprotective properties. They may mitigate oxidative stress and apoptosis in neuronal cells under ischemic conditions. For instance, compounds similar to tert-butyl benzodiazepines have shown promise in reducing cell death due to oxygen-glucose deprivation .

3. Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties. Studies suggest that certain benzodiazepine derivatives exhibit antibacterial effects against various pathogens. The precise mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound binds selectively to specific receptors (e.g., AT1 receptors), influencing cardiovascular functions and potentially affecting neurotransmitter systems.
  • Oxidative Stress Modulation : It may enhance the expression of protective proteins like Nrf2 and HO-1, which play roles in cellular defense against oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntihypertensiveInhibition of AT1 receptors
NeuroprotectiveReduction of oxidative stress and apoptosis
AntimicrobialDisruption of bacterial membranes

Case Study: Neuroprotective Properties

A specific study examined the neuroprotective effects of a benzodiazepine derivative similar to tert-butyl 2,3,4,5-tetrahydro-1H-benzodiazepine. The compound was tested on mouse neuroblastoma cells subjected to oxygen-glucose deprivation. Results demonstrated a significant reduction in cell apoptosis and oxidative stress markers post-treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and protective group strategies. For example, cyclization of precursor amines with ketones or aldehydes under acidic or basic conditions can form the diazepine core. The tert-butyl carboxylate group is introduced via Boc-protection to enhance stability . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) and employing high-resolution NMR to monitor intermediates can improve yields. Evidence from analogous compounds suggests that microwave-assisted synthesis reduces reaction times .

Q. How can the structural integrity of the diazepine ring system be confirmed post-synthesis?

  • Methodology : Use a combination of X-ray crystallography (e.g., SHELX programs for structure refinement ) and computational modeling (DFT calculations for bond angles/planarity). Hydrogen bonding patterns and ring puckering parameters (defined via Cremer-Pople coordinates ) should align with crystallographic data. For example, deviations in puckering amplitude (>0.5 Å) may indicate strain or impurities.

Advanced Research Questions

Q. How do substituent modifications on the benzodiazepine core influence biological activity, and what computational tools validate these effects?

  • Methodology : Introduce substituents at the 2-, 3-, or 7-positions and assay for receptor binding (e.g., 5-HT2C agonism ). Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC50 values. For instance, electron-withdrawing groups (e.g., -CF₃) at the 8-position enhance metabolic stability, as seen in analogs . Validate using in vitro assays (e.g., cAMP modulation) and cross-reference with crystallographic data on ligand-receptor interactions .

Q. What analytical strategies resolve contradictions in reported biological activities of benzodiazepine derivatives?

  • Methodology : Discrepancies may arise from impurities or polymorphic forms. Employ HPLC-MS with orthogonal columns (C18 and HILIC) to assess purity (>95% by area ). For polymorphs, use DSC and PXRD to identify crystalline forms. For example, a 2θ shift in PXRD peaks at 10–15° indicates lattice variations affecting solubility .

Q. How can hydrogen-bonding networks in the solid state be engineered to improve solubility without compromising stability?

  • Methodology : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can modify hydrogen-bonding motifs. Analyze via graph set analysis (Etter’s rules ) to predict supramolecular interactions. For instance, R₂²(8) motifs in co-crystals enhance aqueous solubility by 3–5× while maintaining thermal stability (TGA data >200°C ).

Q. What protocols ensure robust quantification of trace impurities in bulk samples?

  • Methodology : Develop a validated HPLC method with a C8 column (gradient: 0.1% TFA in H2O/ACN). Calibrate using spiked impurity standards (e.g., des-tert-butyl analogs). Limit of quantification (LOQ) should be ≤0.1% per ICH guidelines, with precision RSD <2% . For genotoxic impurities, use LC-MS/MS with MRM transitions for specificity.

Methodological Challenges & Solutions

Q. How can reactive intermediates (e.g., nitroso derivatives) generated during synthesis be stabilized for characterization?

  • Solution : Trap intermediates via low-temperature (−78°C) quenching in THF and analyze via cryo-ESI-MS . For example, tert-butyl nitrite-mediated reactions require strict anhydrous conditions to prevent decomposition .

Q. What in silico models predict the metabolic fate of tert-butyl-protected benzodiazepines?

  • Approach : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Focus on CYP3A4-mediated oxidation of the diazepine ring and esterase cleavage of the tert-butyl group. Validate predictions with in vitro microsomal assays (e.g., t₁/₂ >60 min suggests favorable pharmacokinetics ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.